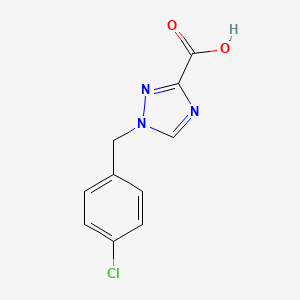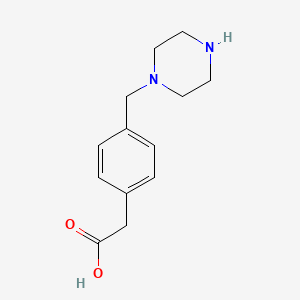
Dihidrocloruro de 4-(4,5-dimetil-1H-imidazol-2-il)piperidina
Descripción general
Descripción
4-(4,5-dimethyl-1H-imidazol-2-yl)piperidine dihydrochloride is a useful research compound. Its molecular formula is C10H19Cl2N3 and its molecular weight is 252.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4,5-dimethyl-1H-imidazol-2-yl)piperidine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4,5-dimethyl-1H-imidazol-2-yl)piperidine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Compuestos similares a este se han sintetizado y evaluado para su actividad antimicrobiana contra diversas bacterias como Bacillus subtilis, Escherichia coli, Clostridium tetani, Streptococcus pneumoniae y Salmonella typhi .
Quimiosensor Fluorescente
Ciertos derivados de imidazol se han utilizado para construir quimiosensores fluorescentes altamente sensibles para la detección de iones metálicos . Pueden comportarse como un sensor fluorescente selectivo para la detección del ion metálico Fe 3+ .
Síntesis de Imidazoles Sustituidos
El compuesto pertenece a la clase de imidazoles sustituidos, que son componentes clave de moléculas funcionales que se utilizan en una variedad de aplicaciones cotidianas . Se han destacado los recientes avances en la síntesis regiocontrolada de imidazoles sustituidos .
5. Ligando en la Síntesis del Complejo de Cloruro de Hierro (II) Compuestos similares se han utilizado como ligandos en la síntesis del complejo de cloruro de hierro (II) . Se han extraído conclusiones sobre la estructura del sitio de coordinación del complejo en función de los resultados de la espectroscopia de infrarrojo, la espectroscopia EXAFS, los estudios de susceptibilidad magnética estática y los cálculos químicos cuánticos .
Potencial Terapéutico
Los derivados de imidazol muestran diferentes actividades biológicas como las actividades antibacteriana, antimicobacteriana, antiinflamatoria, antitumoral, antidiabética, antialérgica, antipirética, antiviral, antioxidante, antiamébica, antihelmíntica, antifúngica y ulcerogénica .
Mecanismo De Acción
Target of Action
Compounds containing an imidazole ring, such as this one, are known to have a broad range of biological activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole compounds are generally known for their solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to have various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .
Análisis Bioquímico
Biochemical Properties
4-(4,5-dimethyl-1H-imidazol-2-yl)piperidine dihydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The imidazole ring in the compound is known to interact with heme-containing enzymes such as cytochrome P450 . This interaction can lead to the inhibition or activation of these enzymes, thereby influencing various metabolic pathways. Additionally, the compound can form hydrogen bonds with proteins, affecting their structure and function .
Cellular Effects
The effects of 4-(4,5-dimethyl-1H-imidazol-2-yl)piperidine dihydrochloride on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling pathways . Furthermore, it can alter gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in cellular metabolism, including alterations in energy production and biosynthetic pathways .
Molecular Mechanism
At the molecular level, 4-(4,5-dimethyl-1H-imidazol-2-yl)piperidine dihydrochloride exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and receptors. The imidazole ring in the compound can coordinate with metal ions in the active sites of enzymes, leading to inhibition or activation . Additionally, the compound can interact with DNA and RNA, affecting gene expression and protein synthesis . These molecular interactions are crucial for the compound’s biochemical and pharmacological effects.
Temporal Effects in Laboratory Settings
The temporal effects of 4-(4,5-dimethyl-1H-imidazol-2-yl)piperidine dihydrochloride in laboratory settings have been studied extensively. The compound is relatively stable under normal storage conditions, but it can degrade over time when exposed to light and moisture . In in vitro studies, the compound has shown long-term effects on cellular function, including sustained changes in gene expression and metabolic activity . In in vivo studies, the compound’s effects can vary over time, depending on the dosage and administration route .
Dosage Effects in Animal Models
The effects of 4-(4,5-dimethyl-1H-imidazol-2-yl)piperidine dihydrochloride vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular metabolism without causing significant toxicity . At high doses, the compound can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response .
Metabolic Pathways
4-(4,5-dimethyl-1H-imidazol-2-yl)piperidine dihydrochloride is involved in various metabolic pathways. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . The compound’s metabolism can also be influenced by cofactors such as NADPH and FAD .
Transport and Distribution
The transport and distribution of 4-(4,5-dimethyl-1H-imidazol-2-yl)piperidine dihydrochloride within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, including ATP-binding cassette (ABC) transporters . Once inside the cell, the compound can bind to proteins and other biomolecules, affecting its localization and accumulation . These interactions are crucial for the compound’s biological activity and pharmacokinetics.
Subcellular Localization
The subcellular localization of 4-(4,5-dimethyl-1H-imidazol-2-yl)piperidine dihydrochloride is essential for its activity and function. The compound can be targeted to specific cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . This targeting is mediated by specific signals and post-translational modifications that direct the compound to its site of action . The subcellular localization can influence the compound’s interactions with biomolecules and its overall biological effects .
Propiedades
IUPAC Name |
4-(4,5-dimethyl-1H-imidazol-2-yl)piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3.2ClH/c1-7-8(2)13-10(12-7)9-3-5-11-6-4-9;;/h9,11H,3-6H2,1-2H3,(H,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBQCMJCGPCALV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2CCNCC2)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Isopropyl[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1472415.png)



![(4-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B1472422.png)









